3-Hydroxy-2-(2-oxo-1-(6-oxo-3H-purin-9(6H)-yl)ethoxy)propanal

Description

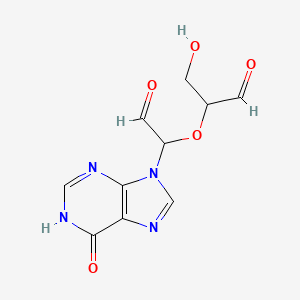

3-Hydroxy-2-(2-oxo-1-(6-oxo-3H-purin-9(6H)-yl)ethoxy)propanal (CAS: 88010-99-5) is a purine derivative characterized by a 2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl core linked to a hydroxypropanal moiety via a 2-oxoethoxy bridge. Its molecular formula is C₁₀H₁₀N₄O₆, with a molecular weight of 282.213 g/mol . Synthesized with a high yield of 92.0% via optimized routes , it is of interest in medicinal chemistry for nucleotide analog development and enzyme inhibition studies.

Properties

Molecular Formula |

C10H10N4O5 |

|---|---|

Molecular Weight |

266.21 g/mol |

IUPAC Name |

3-hydroxy-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal |

InChI |

InChI=1S/C10H10N4O5/c15-1-6(2-16)19-7(3-17)14-5-13-8-9(14)11-4-12-10(8)18/h1,3-7,16H,2H2,(H,11,12,18) |

InChI Key |

RGWOFTGZWJGPHG-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O |

Origin of Product |

United States |

Biological Activity

3-Hydroxy-2-(2-oxo-1-(6-oxo-3H-purin-9(6H)-yl)ethoxy)propanal, also known as Inosine Dialdehyde, is a purine analogue with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of cancer treatment and antiviral therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N4O5

- Molecular Weight : 266.21 g/mol

- IUPAC Name : 3-hydroxy-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal

- SMILES : C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O

Inosine Dialdehyde exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis; by inhibiting it, Inosine Dialdehyde reduces the production of deoxyribonucleotides, leading to decreased DNA and RNA synthesis.

- Cell Cycle Arrest : The compound induces G2/M-phase cell cycle arrest in various cancer cell lines, effectively halting cell proliferation.

- Covalent Modification of Proteins : Inosine Dialdehyde forms stable covalent crosslinks with proteins, which can inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting cellular metabolism.

Anticancer Activity

In vitro studies have demonstrated that Inosine Dialdehyde can effectively inhibit the growth of several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 5.0 | Significant reduction in viability |

| MCF7 (breast) | 7.5 | Induction of apoptosis |

| A549 (lung) | 4.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound could be a candidate for developing novel anticancer therapies.

Antiviral Activity

Research indicates that Inosine Dialdehyde also possesses antiviral properties. It has been shown to inhibit viral replication in certain models by interfering with the viral life cycle at multiple stages:

- Inhibition of Viral RNA Synthesis : By reducing the availability of nucleotides necessary for viral RNA synthesis.

- Disruption of Viral Protein Synthesis : Through covalent modifications that affect viral protein function.

Case Studies

Several studies have explored the therapeutic potential of Inosine Dialdehyde:

- Study on Cancer Treatment :

- Antiviral Research :

Comparison with Similar Compounds

Inosine Dialdehyde (CAS: 23590-99-0)

- Structure : Shares the hydroxypropanal and 2-oxoethoxy groups but differs in the purine substituent (6-oxo vs. 2,6-dioxo in the target compound) .

- Molecular Weight : 266.21 g/mol (vs. 282.213 g/mol for the target compound).

- Reactivity : The absence of the 2-oxo group in the purine ring reduces electrophilicity, making it less reactive in crosslinking applications.

- Safety: Moderately toxic by intravenous routes and mutagenic, with decomposition releasing NOx .

2-((2-Acetamido-6-oxo-1H-purin-9-yl)methoxy)propane-1,3-diyl Diacetate (CAS: 261506-45-0)

- Structure : Contains acetamide and diacetate esters instead of hydroxypropanal .

- Lipophilicity : Increased due to acetyl groups, enhancing membrane permeability but requiring metabolic activation for bioactivity.

- Similarity Score : 0.66 compared to the target compound .

Analogues with Phosphonate/Phosphate Groups

(S)-2-(2-(6-Amino-9H-purin-9-yl)ethoxy)-3-phosphonopropanoic Acid (1IO)

- Structure: Features a phosphonopropanoic acid group and 6-aminopurine .

- Function : Likely acts as a nucleotide analog, with the phosphonate group mimicking phosphate in enzymatic processes.

- Solubility : Higher water solubility due to the phosphonate group compared to the aldehyde-containing target compound.

[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]... Phosphate (CAS: 112968-03-3)

DMT-dG(dmf) Phosphoramidite (CAS: 330628-04-1)

- Structure : Includes dimethoxytrityl (DMT) and phosphoramidite groups for oligonucleotide synthesis .

Data Table: Key Properties of Target Compound and Analogues

Research Findings and Implications

- Synthetic Efficiency: The target compound’s synthesis yield (92.0%) surpasses analogues like ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (48% yield) .

- Toxicity Considerations: Aldehyde-containing compounds (e.g., target compound, inosine dialdehyde) may pose mutagenic risks due to DNA adduct formation, necessitating careful handling .

- Structural Optimization : Phosphonate/phosphates enhance solubility for therapeutic applications, while acetyl groups improve bioavailability in prodrug designs .

Further studies should explore the target compound’s specific enzyme targets and in vivo stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.